molecular formula C7H6F2O2 B586787 3,5-Difluoro-2-methoxyphenol CAS No. 152434-94-1

3,5-Difluoro-2-methoxyphenol

Cat. No.: B586787
CAS No.: 152434-94-1
M. Wt: 160.12
InChI Key: UWWOZCXHOFTWGM-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxyphenol: is an aromatic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxyphenol typically involves the introduction of fluorine atoms and a methoxy group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3,5-Difluoro-2-methoxyphenol has several scientific research applications:

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxyphenol
  • 2,4-Difluoro-3-methoxyphenol
  • 3,5-Dichloro-2-methoxyphenol

Comparison: 3,5-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenol ring. This configuration can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .

Biological Activity

3,5-Difluoro-2-methoxyphenol is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula C7H6F2O2C_7H_6F_2O_2 and a molecular weight of 160.12 g/mol. It features a methoxy group (-OCH₃) and two fluorine atoms at the 3 and 5 positions on the phenolic ring, which significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's capacity for hydrogen bonding and other non-covalent interactions, which can influence its reactivity with biological molecules.

Target Interactions

Research indicates that this compound may bind to specific enzymes and receptors, potentially influencing metabolic pathways and cellular responses. Notably, it has been investigated for its anti-cancer properties through the inhibition of enzymes involved in tumor proliferation .

Antitumor Activity

Studies have shown that this compound exhibits anti-tumor effects. It has been evaluated for its cytotoxicity against various cancer cell lines, with promising results indicating significant inhibition of cell growth at certain concentrations.

Anti-inflammatory Properties

In addition to its anti-tumor activity, this compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Case Studies

A series of in vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. For instance:

  • Cell Line: WI38 human fibroblasts
  • Assay Type: WST-1 assay
  • IC50 Values: Specific IC50 values were reported, indicating effective concentration ranges for inducing cytotoxicity.

These findings highlight the compound's potential as a therapeutic agent in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundAntitumor ActivityAnti-inflammatory Activity
This compoundSignificantModerate
3,6-Difluoro-4-methoxyphenolModerateLow
3,6-Dichloro-2-methoxyphenolLowSignificant

This table illustrates how variations in molecular structure can lead to differences in biological activity .

Properties

IUPAC Name

3,5-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWOZCXHOFTWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666691
Record name 3,5-Difluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152434-94-1
Record name 3,5-Difluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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